IODOACETIC ACID-D3

Catalog No.
S1801649
CAS No.
1219799-36-6
M.F
C2D3IO2
M. Wt
188.97
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IODOACETIC ACID-D3

CAS Number

1219799-36-6

Product Name

IODOACETIC ACID-D3

Molecular Formula

C2D3IO2

Molecular Weight

188.97

Synonyms

IODOACETIC ACID-D3
  • Metabolic Tracing

    IA-d3 can be used as a tracer molecule to study metabolic pathways. Iodoacetic acid readily reacts with certain cellular enzymes, and by incorporating the deuterium atoms, scientists can track the fate of the molecule within the cell. The presence of the deuterium can be detected using techniques like mass spectrometry, allowing researchers to map out the specific steps involved in a particular metabolic process [].

  • Mechanism of Action Studies

    IA-d3 can be a valuable tool in elucidating the mechanism of action of enzymes and other biomolecules. By selectively replacing specific hydrogens with deuterium, scientists can probe the role of these hydrogens in enzyme catalysis or protein function. The altered isotopic mass can influence reaction rates or binding affinities, providing insights into the critical steps involved in a biological process [].

  • Internal Standard for Mass Spectrometry

    Due to its unique isotopic signature, IA-d3 can be employed as an internal standard in mass spectrometry experiments. This helps to account for variations in instrument performance, sample preparation, and ionization efficiency. The presence of a known internal standard allows for accurate quantification of target molecules within a sample [].

Iodoacetic acid, with the chemical formula ICH₂CO₂H, is an organic compound that serves as a derivative of acetic acid. It is characterized by the presence of an iodine atom attached to the carbon adjacent to the carboxylic acid group. This compound is recognized for its toxicity and is classified as an alkylating agent, which means it can react with nucleophilic sites in biological molecules, particularly cysteine residues in proteins. Due to its reactivity, iodoacetic acid is often employed in biochemical studies for modifying thiol groups to prevent the reformation of disulfide bonds during protein analysis .

  • Alkylation of Thiols: It reacts with thiol groups (-SH) in proteins, leading to irreversible modification of cysteine residues. This reaction is crucial in studies involving protein structure and function .
  • Saponification: The compound undergoes saponification when treated with sodium hydroxide, resulting in the formation of glycolic acid. This reaction has been studied extensively to understand the kinetics involved .
  • Dehydrogenation Inhibition: Iodoacetic acid inhibits the activity of glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis, by alkylating its active site. This inhibition leads to a blockage of energy production pathways in cells .

Iodoacetic acid exhibits various biological activities:

  • Antitumor Effects: Research has indicated that iodoacetic acid possesses potential antitumor properties. Studies have shown that it can significantly alter metabolic parameters in tumor-bearing mice, suggesting a role in cancer therapy .
  • Cytotoxicity: As a by-product of iodide oxidation during water disinfection processes, iodoacetic acid has been identified as one of the most cytotoxic compounds among disinfection by-products, demonstrating high genotoxicity and potential carcinogenic effects .
  • Inhibition of Glycolysis: The compound's ability to inhibit glycolysis has implications for understanding metabolic disorders and muscle dysfunctions related to energy metabolism .

Iodoacetic acid can be synthesized through several methods:

  • Direct Halogenation: Acetic acid can be halogenated using iodine monochloride or iodine in the presence of a suitable solvent, leading to the formation of iodoacetic acid.
  • Electrophilic Substitution: The compound can also be synthesized via electrophilic substitution reactions involving acetic anhydride and iodine sources under controlled conditions.
  • Saponification Reactions: Iodoacetic acid can be produced from the saponification of iodoacetate salts using dilute alkaline solutions .

Iodoacetic acid finds applications across various fields:

  • Biochemical Research: It is frequently used as a reagent for modifying proteins and studying enzyme mechanisms due to its ability to irreversibly inhibit cysteine peptidases.
  • Pharmaceutical Development: Its potential as an antitumor agent makes it a candidate for further research in cancer therapies.
  • Environmental Studies: As a disinfection by-product, understanding its formation and effects is crucial for water quality assessments and public health .

Studies on iodoacetic acid interactions have revealed important insights:

  • Enzyme Inhibition Mechanisms: Research utilizing molecular dynamics simulations has elucidated how iodoacetic acid interacts with glyceraldehyde-3-phosphate dehydrogenase, providing a detailed understanding of its inhibitory effects on this enzyme .
  • Toxicological Assessments: Investigations into the cytotoxicity and genotoxicity of iodoacetic acid have highlighted its risks associated with exposure, particularly in water treatment contexts where it may form as a by-product .

Iodoacetic acid belongs to a class of halogenated acetic acids known for their reactivity and biological activity. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Bromoacetic AcidC₂H₃BrO₂Less toxic than iodoacetic acid; used as a reagent.
Chloroacetic AcidC₂H₃ClO₂More soluble in water; used in herbicides.
Fluoroacetic AcidC₂H₃F O₂Highly toxic; used as a rodenticide.

Uniqueness of Iodoacetic Acid

Iodoacetic acid stands out due to its higher toxicity compared to its brominated and chlorinated analogs. Its ability to act as an alkylating agent makes it particularly effective for modifying thiol groups in proteins, which is less pronounced in other halogenated acetic acids. Moreover, its significant cytotoxicity as a disinfection by-product highlights environmental concerns that are less relevant for other similar compounds .

Dates

Modify: 2023-08-15

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